N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide
Description
The compound N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide features a complex tricyclic core with a fused 8-oxa-3,5-diaza system and a 6-oxo functional group. The acetamide moiety is substituted with a 2,3-dimethylphenyl group, which may influence steric and electronic properties.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-12-6-5-8-15(13(12)2)22-17(24)10-23-11-21-18-14-7-3-4-9-16(14)26-19(18)20(23)25/h3-9,11H,10H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGQNIQBHJAFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate . The reaction conditions typically require acidic or basic catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acetamide derivatives and tricyclic systems:
| Compound Name / ID | Core Structure | Key Substituents | Functional Groups | Heteroatoms in Core |
|---|---|---|---|---|
| Target Compound | 8-Oxa-3,5-diazatricyclo[7.4.0.0²,⁷] | 2,3-Dimethylphenyl, 6-oxo | Acetamide, carbonyl, aromatic rings | O, N |
| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) [1] | 1,2,3-Triazole | Naphthalen-1-yloxy, phenyl | Acetamide, triazole, ether | N, O |
| 2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide [4] | 8-Thia-4,6,11-triazatricyclo[7.4.0.0²,⁷] | 2-Methoxyphenyl, acetyl | Acetamide, thioether, carbonyl | S, N |
| N-(3,4-Dimethylphenyl)-2-{[12-Oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide [8] | 7-Thia-9,11-diazatricyclo[6.4.0.0²,⁶] | 3,4-Dimethylphenyl, prop-2-enyl, sulfanyl | Acetamide, sulfanyl, carbonyl | S, N |
Key Observations :
- The target compound’s 8-oxa-3,5-diazatricyclo core distinguishes it from sulfur-containing analogs (e.g., 8-thia systems in [4] and [8]), which may exhibit altered solubility or metabolic stability.
- Substituents like the 2,3-dimethylphenyl group introduce steric bulk compared to simpler phenyl or methoxyphenyl groups in analogs [1], [4].
Spectroscopic and Physicochemical Properties
Biological Activity
N-(2,3-dimethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by a tricyclic core and various functional groups that contribute to its biological activity. The presence of the dimethylphenyl group may enhance lipophilicity, potentially affecting the compound’s interaction with biological membranes.
Anti-inflammatory Effects
Compounds with similar structural motifs have been evaluated for anti-inflammatory effects in vitro and in vivo. The presence of functional groups capable of forming hydrogen bonds may facilitate interactions with inflammatory mediators or enzymes such as cyclooxygenases (COX). Further investigation is required to establish the specific anti-inflammatory mechanisms of this compound.
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has not been extensively documented; however, related compounds have shown promise in cancer research by inducing apoptosis in cancer cell lines through various pathways including mitochondrial dysfunction and oxidative stress.
The mechanisms through which this compound exerts its biological effects likely involve:
- Interaction with Enzymes : Potential inhibition of key enzymes involved in inflammation and microbial proliferation.
- Receptor Modulation : Possible modulation of receptor activity through structural mimicry or binding affinity.
- Oxidative Stress Induction : Inducing oxidative stress in target cells leading to apoptosis or necrosis.
Case Studies and Research Findings
While direct studies on this compound are scarce, the following case studies highlight relevant findings from structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
